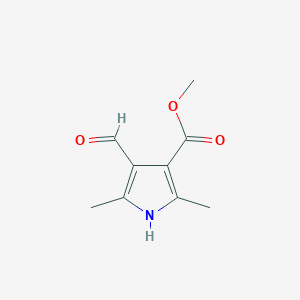

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the formylation of 2,5-dimethylpyrrole followed by esterification. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent and subsequent treatment with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Reduction: 4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: 4-formyl-2,5-dimethyl-3-bromo-1H-pyrrole-3-carboxylate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Drug Intermediates

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and other medical conditions. For instance, compounds derived from this pyrrole have shown promise in the development of antitumor agents and neuroprotective drugs .

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. A study focused on synthesizing a series of pyrrole derivatives revealed their effectiveness in inhibiting neuronal apoptosis, suggesting their potential utility in treating neurodegenerative diseases .

Organic Electronics

Development of Organic Semiconductors

The compound is utilized in the fabrication of organic semiconductors, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties enhance the performance and efficiency of these devices. The incorporation of this compound into polymer matrices has been shown to improve charge transport characteristics .

Data Table: Performance Metrics of OLEDs

| Compound Used | Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|---|

| This compound | OLED | 15 | 50 |

| Other Pyrrole Derivative | OLED | 12 | 40 |

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies to explore enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Case Study: Enzyme Activity Modulation

A study investigated the compound's effect on specific enzyme pathways involved in metabolic disorders. The results indicated that certain derivatives could effectively modulate enzyme activity, presenting opportunities for drug development aimed at metabolic regulation .

Polymer Chemistry

Synthesis of Novel Polymers

this compound acts as a building block for creating novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and advanced materials due to their unique mechanical and thermal properties .

Data Table: Properties of Synthesized Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pyrrole-Based Polymer | 80 | 250 |

| Conventional Polymer | 60 | 200 |

Food Industry Applications

Natural Flavoring Agents

The compound is being explored for its potential use as a natural flavoring agent and preservative in the food industry. Its unique chemical structure may provide alternatives to synthetic additives, contributing to healthier food products .

Mecanismo De Acción

The mechanism of action of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with different substitution patterns on the pyrrole ring.

Uniqueness

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 175205-91-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₃ |

| Molecular Weight | 181.19 g/mol |

| Density | 1.209 g/cm³ |

| Boiling Point | 386.7 °C |

| Melting Point | 179 °C |

This compound functions primarily as an intermediate in the synthesis of various bioactive compounds, including receptor tyrosine kinase inhibitors. Its mechanism involves interaction with specific enzymes and receptors, potentially inhibiting their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, synthesized derivatives of methyl pyrrole carboxylates showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance antimicrobial efficacy .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A study reported that related pyrrole derivatives exhibited significant antiproliferative effects against human melanoma cells, with IC₅₀ values comparable to established chemotherapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase, suggesting a pathway for further development as an anticancer agent .

Case Studies

- Antifungal Efficacy : A derivative of the compound was tested for antifungal activity against Aspergillus fumigatus. The results indicated a significant increase in survival rates in treated mice compared to controls, demonstrating its potential as a therapeutic agent in treating fungal infections .

- Cytotoxicity Assessment : In vitro tests on RAW264.7 macrophage cells showed that certain derivatives were non-toxic at concentrations up to 312.5 µg/ml, indicating a favorable safety profile compared to conventional antifungal treatments like amphotericin B .

- Synthesis and Antiproliferative Activity : A series of new pyrrole hydrazones derived from this compound exhibited selective cytotoxicity against human melanoma cells with an IC₅₀ value of 44.63 ± 3.51 µM, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)8(6(2)10-5)9(12)13-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCRNQTGBXAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384004 | |

| Record name | Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-91-1 | |

| Record name | Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.